Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
“Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate” is a chemical compound. It is a useful research chemical used in the preparation and synthesis of analogs and derivatives .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of the chemical is C9H10ClNO6S2 . The molecular weight is 266.68 .Physical and Chemical Properties Analysis
The compound has a predicted density of 1.517±0.06 g/cm3 . Its predicted boiling point is 428.3±55.0 °C , and its flash point is 212.8°C .Scientific Research Applications
Chemical Synthesis and Modification
Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate is involved in diverse chemical synthesis processes. For instance, it can be used in the synthesis of thiophene-2,4-diols through halogenation and alcohol addition, leading to the production of 3,5-dialkoxythiophene-2-carboxylic acids. These acids serve as precursors to ethers of thiotetronic and α-halogenothiotetronic acids, which are of interest due to their potential biological activities (C. Corral & J. Lissavetzky, 1984).
Antiproliferative and Tumor Cell Selectivity
A derivative, 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene, has shown pronounced antiproliferative activity with significant tumor cell selectivity, particularly against specific types of tumor cells such as leukemia/lymphoma and prostate PC-3 cells. This selectivity is attributed to the structural modifications of the thiophene molecule, suggesting potential applications in targeted cancer therapy (Joice Thomas et al., 2017).
Cyclization Reactions
The compound is also involved in cyclization reactions that lead to the formation of substituted benzo[b]thiophenes, which are important for their diverse biological activities and potential pharmaceutical applications. These cyclization reactions are facilitated by conditions such as the use of polyphosphoric acid, showcasing the compound's utility in complex organic syntheses (Patrick A. Pié & L. Marnett, 1988).
Synthesis of Organophosphate Pesticide Antibodies
This compound derivatives have been used in the synthesis of haptens for the production of antibodies against organophosphate pesticides. This application is crucial for developing sensitive detection methods for these pesticides, which are widely used and pose significant environmental and health risks (W. ten Hoeve et al., 1997).
Safety and Hazards
“Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate” is an organic compound that should be handled and stored with caution . It should be avoided from contact with skin and eyes, and inhalation of its vapor should be prevented . Appropriate personal protective equipment, such as gloves and protective eyewear, should be worn when using it .
Mechanism of Action
Target of Action
The primary targets of Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate are currently unknown
Biochemical Pathways
Without specific information on the compound’s targets, it is difficult to determine the exact biochemical pathways that this compound affects . Once the targets are identified, it will be possible to map out the downstream effects on various biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Properties
IUPAC Name |
methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO5S2/c1-19-10-4-3-8(14)7-9(10)15-22(17,18)11-5-6-21-12(11)13(16)20-2/h3-7,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIFZBTZQJBICF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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